3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
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Overview
Description
3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a thiophenylcyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Intermediate: The cyclopropylmethyl group is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using a thiophene derivative and a suitable catalyst.
Bromination: The benzamide core is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amide Formation: The final step involves the formation of the amide bond between the brominated benzamide and the thiophenylcyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(cyclopropylmethyl)benzamide
- 3-Bromo-N-(thiophen-2-ylmethyl)benzamide
- 3-Bromo-N-(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Comparison
Compared to similar compounds, 3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-3-1-2-11(8-13)14(18)17-10-15(5-6-15)12-4-7-19-9-12/h1-4,7-9H,5-6,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZJBMBEZXVLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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